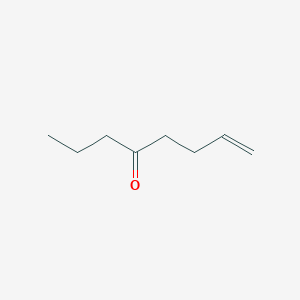

4-Chloro-benzenesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "4-Chloro-benzenesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester" is a chemical that appears to be related to a family of organic compounds that include benzenesulfonic acid derivatives and esters. These compounds are of interest due to their potential applications in organic synthesis and materials science.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, the synthesis of sterically hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride has been achieved by reacting N-methyl-benzenesulfonamide with chlorosulfonic acid, which could provide insights into the synthesis of the compound . Additionally, the creation of amino acid derivatives of 4-(1-oxo-1H-isochromen-3-yl)benzenesulfonyl chloride has been investigated, indicating the reactivity of similar sulfonyl chloride compounds with amino acid methyl esters .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using X-ray single crystal diffraction, revealing the organization of these molecules as molecular crystals and providing details on intramolecular hydrogen bonds . This information could be useful in predicting the molecular structure of "4-Chloro-benzenesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester."

Chemical Reactions Analysis

The photodimerization behavior of benzoic acid derivatives has been studied, showing that these compounds can undergo photochemical reactions to yield cyclobutane derivatives in a topochemical fashion . Additionally, the photolytic oxidation of alkylbenzenesulfonic acids by aqueous sodium hypochlorite has been examined, which could be relevant to understanding the chemical reactivity of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds can be inferred from their molecular structure and reactivity. For example, the photodimerization study suggests that the crystalline state of these compounds is important for their reactivity, which could impact their physical properties . The study on photolytic oxidation provides insights into the potential degradation products and the conditions under which these reactions occur .

Scientific Research Applications

Chemical Properties and Applications

This compound, belonging to the broader class of sulfonated esters and phenyl compounds, may share characteristics and applications with other similarly structured chemicals. Research into related compounds has highlighted several key areas of interest:

Environmental Persistence and Effects :

- Parabens, structurally similar due to their ester linkages and phenolic nature, have been extensively studied for their occurrence, fate, and behavior in aquatic environments. These studies highlight the environmental persistence of such compounds and their potential as weak endocrine disruptors (Haman, Dauchy, Rosin, & Munoz, 2015) source.

Synthetic Utilities :

- Research into the synthetic applications of compounds with similar phenyl and ester functionalities has shown their utility in creating a variety of heterocyclic compounds. This suggests the compound could potentially be used as a building block in organic synthesis, especially in the creation of complex molecular architectures (Ibrahim, 2011) source.

Antioxidant and Pharmacological Effects :

- Phenolic compounds, including those with structural similarities to the compound , have been noted for their antioxidant and various pharmacological effects. Research has highlighted their roles in preventing oxidative stress and potential therapeutic applications in treating metabolic syndrome and related disorders (Santana-Gálvez, Cisneros-Zevallos, & Jacobo-Velázquez, 2017) sourcesourcesource.

Biodegradation and Environmental Impact :

- The biodegradability and environmental impact of sulfonic acid esters are crucial areas of research. Studies on related compounds could provide insight into the environmental fate, potential bioaccumulation, and degradation pathways of "4-Chloro-benzenesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester", guiding safe handling and disposal practices.

properties

IUPAC Name |

[4-[(E)-3-(4-methylphenyl)-3-oxoprop-1-enyl]phenyl] 4-chlorobenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClO4S/c1-16-2-7-18(8-3-16)22(24)15-6-17-4-11-20(12-5-17)27-28(25,26)21-13-9-19(23)10-14-21/h2-15H,1H3/b15-6+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLDWCVFIMKUVKF-GIDUJCDVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OS(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

412.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloro-benzenesulfonic acid 4-(3-oxo-3-P-tolyl-propenyl)-phenyl ester | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(2-phenylthiazol-4-yl)methanone](/img/structure/B2552474.png)

![3-(4-fluorophenyl)-1,7-bis(2-methoxyethyl)-9-methyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2552475.png)

![4-chlorobenzyl 5-(4,5-dihydronaphtho[1,2-b]thiophen-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl sulfide](/img/structure/B2552476.png)

![3,3,3-trifluoro-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)propanamide](/img/structure/B2552478.png)

![N-(2,4-dimethylphenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2552488.png)

![N-(1-cyanocyclohexyl)-2-[5-(diethylsulfamoyl)-1-ethylbenzimidazol-2-yl]sulfanylacetamide](/img/structure/B2552494.png)

![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxycyclobutane-1-carboxylic acid](/img/structure/B2552496.png)